molecular formula C11H8N6OS B2797802 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 483288-44-4

4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No. B2797802
CAS RN: 483288-44-4
M. Wt: 272.29
InChI Key: GUPFMNUXTLBOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival, as well as in neurodegeneration and hypertension.
Biochemical and Physiological Effects:
Studies have found that 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide exhibits a range of biochemical and physiological effects. These include anti-cancer properties, neuroprotective effects, and vasodilatory effects. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide in lab experiments is its potential to exhibit a range of biochemical and physiological effects. This makes it a versatile compound for investigating various research questions. However, a limitation of using this compound is its complex synthesis method, which may require specialized knowledge and equipment.

Future Directions

There are several potential future directions for research on 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide. These include investigating its potential as a treatment for various types of cancer, exploring its neuroprotective effects in more detail, and investigating its potential as a treatment for hypertension. Additionally, further research could be conducted to better understand the compound's mechanism of action, and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide involves a multi-step process that requires specialized knowledge and equipment. The first step involves the preparation of thiazole-2-carboxylic acid, which is then reacted with thionyl chloride to form thiazole-2-carbonyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring, and finally, the resulting compound is reacted with 4-aminobenzamide to yield the final product.

Scientific Research Applications

4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and cardiovascular research. This compound has been found to exhibit anti-cancer properties, and has been investigated as a potential treatment for various types of cancer. Additionally, it has been found to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been found to have vasodilatory effects, and has been investigated as a potential treatment for hypertension.

properties

IUPAC Name

4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-1-3-9(4-2-8)17-7-13-15-16-17/h1-7H,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPFMNUXTLBOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide

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